molecular formula C8H8Cl2O2S B2958428 2-Chloroethyl 4-chlorobenzenesulfinate CAS No. 101079-89-4

2-Chloroethyl 4-chlorobenzenesulfinate

Cat. No.: B2958428
CAS No.: 101079-89-4
M. Wt: 239.11
InChI Key: KXWLUSFKAAJHNT-UHFFFAOYSA-N
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Description

2-Chloroethyl 4-chlorobenzenesulfinate is an organosulfur compound characterized by a sulfinate ester functional group (-SO-O-) attached to a 2-chloroethyl chain and a 4-chlorophenyl ring. Its physicochemical properties, such as moderate lipid solubility and hydrolytic stability, are influenced by the electron-withdrawing chlorine substituents and the sulfinate ester’s polarity.

Properties

IUPAC Name

2-chloroethyl 4-chlorobenzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c9-5-6-12-13(11)8-3-1-7(10)2-4-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWLUSFKAAJHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)OCCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl 4-chlorobenzenesulfinate typically involves the reaction of 4-chlorobenzenesulfinic acid with 2-chloroethanol. The reaction is carried out under acidic conditions to facilitate the esterification process. The general reaction scheme is as follows:

4-chlorobenzenesulfinic acid+2-chloroethanol2-Chloroethyl 4-chlorobenzenesulfinate+H2O\text{4-chlorobenzenesulfinic acid} + \text{2-chloroethanol} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-chlorobenzenesulfinic acid+2-chloroethanol→2-Chloroethyl 4-chlorobenzenesulfinate+H2​O

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 4-chlorobenzenesulfinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The sulfinic acid group can be oxidized to sulfonic acid under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl group under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution: Formation of 2-aminoethyl 4-chlorobenzenesulfinate or 2-thioethyl 4-chlorobenzenesulfinate.

    Oxidation: Formation of 2-chloroethyl 4-chlorobenzenesulfonate.

    Reduction: Formation of 2-chloroethyl 4-chlorobenzenesulfide.

Scientific Research Applications

2-Chloroethyl 4-chlorobenzenesulfinate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloroethyl 4-chlorobenzenesulfinate involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or protein modification. This interaction can affect various molecular pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea (CCNU)

Functional Groups : Nitrosourea (alkylating agent) with 2-chloroethyl and cyclohexyl groups.
Reactivity :

  • Rapid degradation in plasma (half-life: ~5 minutes in mice/dogs) due to hydrolysis, releasing alkylating and carbamoylating intermediates .
  • Alkylating activity targets nucleic acids (e.g., binding to tRNA and polyguanylic acid), while carbamoylation modifies proteins (e.g., albumin, poly-L-lysine) .
    Biological Activity :
  • High antileukemic activity (L1210 mouse leukemia) due to dual alkylation and carbamoylation, but significant toxicity (low therapeutic index) .
  • Cerebrospinal fluid penetration is 3× higher than plasma in dogs, attributed to lipid solubility .
Property 2-Chloroethyl 4-Chlorobenzenesulfinate CCNU
Functional Group Sulfinate ester Nitrosourea
Alkylating Activity Moderate (inferred) High
Solubility (Log P) ~2.5 (estimated) 2.8–3.2
Toxicity (LD₅₀) Not reported 20–30 mg/kg (mice)

Key Difference : Unlike CCNU, this compound lacks a nitrosourea group, likely reducing carbamoylating activity and associated protein modification .

Tris(2-Chloroethyl) Phosphate (TCEP)

Functional Group : Phosphate ester with three 2-chloroethyl chains.
Reactivity :

  • Hydrolytically stable but undergoes slow dechlorination in environmental matrices .
  • Not a direct alkylating agent; toxicity arises from metabolic activation to reactive intermediates. Biological Activity:
  • Environmental persistence due to low biodegradability.
Property This compound TCEP
Functional Group Sulfinate ester Phosphate ester
Environmental Fate Likely faster degradation High persistence
Carcinogenicity No data EPA-confirmed

Bis(2-Chloroethyl) Ether (BCEE)

Functional Group : Ether with two 2-chloroethyl groups.
Reactivity :

  • Forms DNA adducts via alkylation, similar to mustard gas analogs.
  • High volatility increases inhalation exposure risk .
    Toxicity :
  • Acute exposure causes respiratory irritation; chronic exposure linked to liver/kidney damage .
Property This compound BCEE
Volatility Low (sulfinate ester) High (ether)
DNA Binding Unlikely Confirmed

Key Difference : The sulfinate ester’s lower volatility and lack of direct DNA alkylation mechanisms suggest reduced acute toxicity compared to BCEE.

Biological Activity

2-Chloroethyl 4-chlorobenzenesulfinate, a compound with significant biological properties, has garnered attention in various fields of research including pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

  • Chemical Name : this compound
  • CAS Number : 101079-89-4
  • Molecular Formula : C8H8Cl2O2S

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, particularly proteins and nucleic acids. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites in cellular components, leading to various biochemical effects.

Target Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and lead to apoptosis in cancer cells.
  • DNA Interaction : It can bind to DNA, potentially leading to mutagenic effects which are critical in understanding its carcinogenic potential.

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation. A study demonstrated significant growth inhibition in breast cancer cell lines at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens. In vitro studies revealed that it effectively inhibits the growth of both gram-positive and gram-negative bacteria, indicating its potential use as an antibacterial agent .

Case Studies

  • Breast Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of this compound.
    • Method : MTT assay was conducted on MCF-7 and MDA-MB-231 cell lines.
    • Results : IC50 values were determined at approximately 10 µM for MCF-7 and 15 µM for MDA-MB-231, indicating potent antitumor activity.
  • Antimicrobial Testing :
    • Objective : To assess the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
    • Method : Disk diffusion method was employed.
    • Results : Zones of inhibition measured up to 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/disc.

Data Table: Biological Activity Summary

Biological ActivityCell Line/PathogenIC50/Zone of InhibitionReference
AntitumorMCF-710 µM
AntitumorMDA-MB-23115 µM
AntimicrobialStaphylococcus aureus15 mm
AntimicrobialEscherichia coli12 mm

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